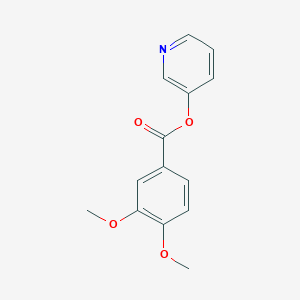

Pyridin-3-yl 3,4-dimethoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO4 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

pyridin-3-yl 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C14H13NO4/c1-17-12-6-5-10(8-13(12)18-2)14(16)19-11-4-3-7-15-9-11/h3-9H,1-2H3 |

InChI Key |

RBYXKOVBKJQSMQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CN=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CN=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for Pyridin 3 Yl 3,4 Dimethoxybenzoate

Classical and Contemporary Esterification Approaches for Benzoate (B1203000) Formation

The formation of the ester linkage in Pyridin-3-yl 3,4-dimethoxybenzoate is a critical step in its synthesis. Both traditional and modern methods are employed to achieve this transformation, each with its own set of advantages and limitations.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this would entail the reaction of 3,4-dimethoxybenzoic acid with 3-hydroxypyridine (B118123). While this method is straightforward, it is often a reversible process, and the removal of water is necessary to drive the reaction towards the product. The synthesis of aroma esters through direct esterification has been optimized by applying a vacuum to remove water, significantly increasing conversion rates. rsc.org

Transesterification Strategies

Transesterification is another viable route, involving the reaction of an ester with an alcohol in the presence of a catalyst. For the synthesis of this compound, a methyl or ethyl ester of 3,4-dimethoxybenzoic acid could be reacted with 3-hydroxypyridine. This method can be catalyzed by either acids or bases. google.com The use of earth-abundant alkali metal catalysts, such as potassium carbonate, has been shown to be effective for the transesterification of (hetero)aryl esters with phenols under mild conditions. rsc.org N-Heterocyclic carbenes (NHCs) have also emerged as efficient catalysts for transesterification reactions. researchgate.net Additionally, the activation of less reactive 2-pyridyl esters for transesterification can be achieved through intramolecular N-alkylation or by using copper(II) ions. thieme-connect.de

Use of Coupling Reagents in Ester Synthesis

To circumvent the often harsh conditions of direct esterification, various coupling reagents are utilized to facilitate the formation of the ester bond under milder conditions. peptide.comiris-biotech.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.combachem.comchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the alcohol. chemistrysteps.com The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) can further enhance the reaction rate and suppress side reactions. peptide.comnih.gov While DCC is effective, the removal of the dicyclohexylurea byproduct can be challenging due to its low solubility in many organic solvents. peptide.combachem.com EDC, being water-soluble, offers an advantage in this regard as the corresponding urea (B33335) byproduct can be easily removed by aqueous extraction. peptide.combachem.com

Other effective coupling reagents include phosphonium (B103445) salts like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com

Table 1: Common Coupling Reagents in Ester Synthesis

| Coupling Reagent | Abbreviation | Byproduct Characteristics |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Poorly soluble in most organic solvents. peptide.combachem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, easily removed by extraction. peptide.combachem.com |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Effective for coupling sterically hindered components. peptide.com |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, offering flexibility in accessing the target molecule and its analogs.

A convergent synthesis involves the separate synthesis of the two main fragments, 3-hydroxypyridine and 3,4-dimethoxybenzoic acid, which are then coupled in a final step. This approach is generally more efficient for complex molecules as it allows for the independent optimization of the synthesis of each fragment. The final coupling would typically be an esterification reaction as described in section 2.1.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated to introduce the required functional groups. ccspublishing.org.cn For example, one could start with a functionalized pyridine (B92270) ring and then introduce the 3,4-dimethoxybenzoyl group, or vice versa. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net For instance, a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized from a common 3,4-dimethoxybenzohydrazide (B1302353) intermediate. tandfonline.com

Regioselective Functionalization of Pyridine and 3,4-Dimethoxybenzene Moieties

Achieving the correct regiochemistry is paramount in the synthesis of this compound, as both the pyridine and the dimethoxybenzene rings have multiple positions where reactions can occur.

The functionalization of the pyridine ring to introduce the hydroxyl group at the 3-position requires regioselective methods. Various strategies have been developed for the regioselective synthesis of substituted pyridines. liverpool.ac.ukacs.orgthieme-connect.com One approach involves the use of directing groups to guide the functionalization to a specific position. unipi.it For instance, the regioselective functionalization of 3-hydroxy-pyridine carboxylates has been achieved through neighboring group assistance. nih.gov The synthesis of 3-hydroxypyridine itself can be achieved from 3-chloropyridine (B48278) through hydrolysis, though this can require harsh conditions. google.com

For the 3,4-dimethoxybenzene moiety , regioselectivity is also a key consideration. The synthesis of 3,4-dimethoxybenzoic acid can be achieved through various methods, including the oxidation of 3,4-dimethoxybenzaldehyde (B141060) or the Baeyer-Villiger oxidation of a corresponding ketone. nih.gov The regioselectivity of C-H activation on dimethoxybenzoic acids has been studied, demonstrating the influence of both steric and electronic effects of the methoxy (B1213986) groups. mdpi.comresearchgate.net Furthermore, regioselective demethylation of dimethoxybenzoic esters can be a useful strategy to access specific substitution patterns. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is crucial. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

Solvent effects can significantly influence the rate and selectivity of a reaction. acs.orgweebly.com For esterification reactions, the polarity of the solvent can affect the solubility of the reactants and the stability of the transition states.

The catalyst loading is another important factor. catalysis.blog While a higher catalyst concentration can increase the reaction rate, it can also lead to unwanted side reactions and increase costs. acs.org The optimal catalyst loading needs to be determined empirically for each specific reaction. For example, studies on ring-closing metathesis have shown the impact of catalyst loading on conversion rates. beilstein-journals.org

Temperature and reaction time are also critical parameters. Higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products. The optimal temperature and reaction time represent a balance between achieving a high conversion and minimizing the formation of byproducts. Factorial design experiments have been successfully used to optimize reaction parameters for the synthesis of aroma esters. rsc.org

Table 2: Parameters for Optimization of Ester Synthesis

| Parameter | Considerations |

|---|---|

| Solvent | Polarity, solubility of reactants, boiling point. acs.orgweebly.com |

| Catalyst | Type (acid, base, coupling agent), loading. catalysis.blogacs.org |

| Temperature | Reaction rate vs. potential for side reactions and decomposition. |

| Reaction Time | Achieving high conversion without product degradation. |

By systematically investigating these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Considerations for Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and improving the sustainability of the process. rsc.org These considerations focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One key area for green improvement is the synthesis of the precursor, 3,4-dimethoxybenzoic acid methyl ester, which can be a starting point for transesterification. Traditional methods often use harsh reagents like concentrated sulfuric acid and require long reaction times. google.com A greener patented method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst for the esterification of veratric acid with methanol. google.com This method presents several advantages:

Mild Reaction Conditions: The reaction proceeds at a lower temperature (below 45 °C) compared to traditional methods. google.com

Reduced Reaction Time: The synthesis is completed in 1-5 hours, a significant reduction from the 10+ hours required for sulfuric acid-catalyzed reactions. google.com

Catalyst and Solvent Recyclability: The DCC catalyst can be regenerated from its byproduct, dicyclohexylurea, and the solvent can be recovered through distillation, minimizing waste. google.com

Another green strategy involves the choice of solvents. Many conventional syntheses employ chlorinated solvents like dichloromethane. Green chemistry encourages the use of more benign alternatives. For related syntheses of heterocyclic compounds, solvents like glycerol (B35011) and polyethylene (B3416737) glycol (PEG) have been successfully used, offering lower toxicity, biodegradability, and often enhanced reaction rates. researchgate.net The use of chitosan, a biodegradable polymer derived from chitin, has also been reported as an effective green catalyst for the synthesis of other pyridine-containing heterocyclic systems. scirp.org

The following table compares a conventional approach with a greener alternative for a key synthetic step related to the target compound's precursors.

Table 2: Comparison of Conventional vs. Green Synthesis of Methyl 3,4-dimethoxybenzoate

| Parameter | Conventional Method | Green Method google.com |

|---|---|---|

| Catalyst | Concentrated Sulfuric Acid | Dicyclohexylcarbodiimide (DCC) |

| Reaction Temperature | Reflux (typically >65 °C) | 30-45 °C |

| Reaction Time | >10 hours | 1-5 hours |

| Waste Profile | Acidic waste, difficult to recycle | Recyclable catalyst and solvent |

| Safety | Use of highly corrosive acid | DCC is less hazardous than concentrated H₂SO₄ |

By integrating these green chemistry considerations, the synthesis of this compound can be designed to be more efficient, safer, and environmentally sustainable.

Advanced Structural Elucidation and Spectroscopic Characterization of Pyridin 3 Yl 3,4 Dimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of the proton (¹H) and carbon (¹³C) signals of Pyridin-3-yl 3,4-dimethoxybenzoate.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

The ¹H NMR spectrum would reveal the chemical environment, number, and connectivity of the protons in the molecule. The aromatic protons of the pyridinyl and dimethoxybenzoate rings would appear in distinct regions, with their chemical shifts and coupling patterns providing crucial information about their relative positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the ester group, the methoxy (B1213986) carbons, and the aromatic carbons would resonate at characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Protons on Pyridine (B92270) Ring | 7.0 - 9.0 | 120 - 155 |

| Protons on Dimethoxybenzoate Ring | 6.5 - 8.0 | 110 - 160 |

| Methoxy Protons | 3.5 - 4.0 | 55 - 60 |

| Carbonyl Carbon | - | 160 - 170 |

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy) would identify proton-proton (¹H-¹H) couplings within the same spin system, confirming the arrangement of protons on both the pyridine and the dimethoxybenzene rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon signal based on its attached proton. chemspider.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). This is particularly useful for identifying the connectivity between the pyridinyl and benzoate (B1203000) moieties through the ester linkage, as well as confirming the positions of the methoxy groups. chemspider.com

Solid-State NMR for Polymorphic and Amorphous Forms

Should this compound exist in different solid forms (polymorphs or amorphous solids), solid-state NMR (ssNMR) would be a powerful technique for their characterization. By analyzing the chemical shifts and line shapes in the solid state, ssNMR can provide information about the local molecular environment, packing, and dynamics, which are not accessible through solution-state NMR.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. These techniques are highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its functional groups.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1100 - 1300 |

| C=C and C=N (Aromatic Rings) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Methoxy) | 2850 - 2950 |

| C-O (Methoxy) | 1000 - 1100 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of this compound. Through controlled fragmentation, it offers insights into the molecule's constituent parts.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal in accurately determining the molecular formula of a compound by providing a highly precise mass measurement. For this compound, HRMS analysis would yield an exact mass, which can be compared to the calculated theoretical mass to confirm its elemental composition. For instance, a related compound, 3-(Thiophen-3-yl)-4-(3,4,5-trimethoxyphenyl)pyridine, was analyzed using HRMS, and its calculated mass for [M+H]⁺ was found to be 328.1007, with the observed mass being 328.1008, demonstrating the accuracy of this technique. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original molecular structure. This technique is crucial for distinguishing between isomers and confirming the connectivity of the pyridinyl and dimethoxybenzoyl moieties. The use of MS/MS in studying protein-ligand interactions, such as with phosphoinositide 3-kinase inhibitors, highlights its capability to provide detailed structural information. nih.gov

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

| Fragment Description | Proposed Structure | m/z (monoisotopic) |

| 3,4-dimethoxybenzoyl cation | C9H9O3+ | 165.05 |

| Pyridin-3-ol | C5H5NO | 95.04 |

| 3,4-dimethoxybenzoic acid | C9H10O4 | 182.06 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides valuable information about the electronic structure of this compound. The absorption of UV and visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are indicative of the extent of conjugation within the molecule.

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Wavelength Range (nm) | Type of Transition | Chromophore |

| 200-280 | π→π | Pyridine ring, Benzene (B151609) ring |

| >280 | n→π | C=O, C-O, C-N |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids. units.it

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement

For a definitive determination of the molecular structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique requires a high-quality single crystal of the compound. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the calculation of the precise positions of each atom in the crystal lattice, as well as bond lengths and angles. nih.gov For example, the crystal structure of (Z)-3-hydroxy-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one was successfully determined using this method. researchgate.net In a study of cocrystals involving chlorobenzoic acid and amino-chloropyridine, single-crystal X-ray diffraction revealed detailed information about hydrogen bonding and other intermolecular interactions that stabilize the crystal structure. mdpi.com

Table 3: Illustrative Crystallographic Data for a Related Organic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

| Data for 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netmdpi.comtriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole for illustrative purposes. mdpi.com |

Powder X-ray Diffraction for Crystalline Phase Identification

When single crystals are not available, or for routine analysis of bulk crystalline material, powder X-ray diffraction (PXRD) is employed. youtube.com This technique uses a powdered sample, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). youtube.comresearchgate.net PXRD is instrumental in identifying the specific crystalline form (polymorph) of this compound, assessing its purity, and monitoring phase transitions. researchgate.net While it does not provide the atomic-level detail of single-crystal XRD, it is a powerful tool for characterizing the solid-state nature of the compound. mdpi.com

Computational and Theoretical Investigations of Pyridin 3 Yl 3,4 Dimethoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govscispace.com It provides a framework for understanding a molecule's stability, reactivity, and other properties.

Molecular Geometry and Conformational Analysis

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in Pyridin-3-yl 3,4-dimethoxybenzoate. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

For the 3,4-dimethoxybenzoate portion, studies on related molecules like Zn(II)bis(3,4-dimethoxybenzoate)bis(nicotinamide) dihydrate show optimized geometries where the carboxylate group and the benzene (B151609) ring are nearly coplanar to maximize conjugation. researchgate.net The methoxy (B1213986) groups would likely exhibit specific orientations to minimize steric hindrance.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.20-1.22 Å |

| C-O (ester) Bond Length | ~1.35-1.38 Å |

| O-C (pyridine) Bond Length | ~1.40-1.43 Å |

| Dihedral Angle (Benzene-Ester) | ~0-20° |

Note: These are illustrative values based on general chemical principles and data from related structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxybenzoate ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridin-3-yl ring, the electron-accepting portion.

A smaller HOMO-LUMO gap would suggest higher reactivity and the possibility of intramolecular charge transfer from the dimethoxybenzoate moiety to the pyridine (B92270) ring upon electronic excitation. materialsciencejournal.org

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

Note: These are estimated values. The exact energies would depend on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govchemrxiv.orgucsb.edu The MEP map illustrates regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue).

In this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the pyridine ring. These regions would be susceptible to electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic attack. thaiscience.info The MEP analysis provides insights into non-covalent interactions and can be used to understand how the molecule might interact with biological targets. chemrxiv.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.deresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) and UV-Visible (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental results. researchgate.net

For this compound, DFT calculations could predict the vibrational frequencies corresponding to specific bond stretches and bends. For instance, the characteristic C=O stretching frequency of the ester group would be a prominent feature in the calculated IR spectrum. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. materialsciencejournal.org The calculated absorption maxima (λmax) would correspond to electronic excitations, likely involving charge transfer from the HOMO on the dimethoxybenzoate moiety to the LUMO on the pyridine ring.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations can explore its dynamic behavior over time. nih.govmdpi.comnih.gov MD simulations would reveal the flexibility of this compound, showing how the dihedral angles fluctuate and how the molecule explores different conformations in solution.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the molecule's structure and dynamics. chemrxiv.orgaps.org The presence of a polar or nonpolar solvent could influence the preferred conformation and the accessibility of different reactive sites. This is particularly important for understanding how the molecule behaves in a real-world chemical or biological environment. uzh.ch

Quantum Chemical Descriptors for Reactivity Assessment

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For this compound, quantum chemical descriptors derived from methods like Density Functional Theory (DFT) offer a theoretical framework for assessing its chemical behavior. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and related global reactivity parameters, are crucial for predicting how the molecule will interact with other chemical species.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. ossila.com The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the LUMO energy (ELUMO) relates to the molecule's ability to accept electrons, reflecting its electrophilic nature. wuxiapptec.com A lower ELUMO value indicates a greater propensity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. stackexchange.comirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and, therefore, more reactive. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a more quantitative assessment of reactivity. These include:

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. researchgate.netmdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net It is calculated as: η = (ELUMO - EHOMO) / 2 researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the ease of electron cloud deformation. researchgate.net A higher softness value corresponds to higher reactivity. irjweb.com It is calculated as: S = 1 / η researchgate.net

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons. rasayanjournal.co.in It is calculated as the negative of the chemical potential. The formula is: χ = - (EHOMO + ELUMO) / 2 researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. rowansci.comacs.org It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. It is calculated using the formula: ω = χ² / (2η) researchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: These values are for illustrative purposes and are not derived from experimental or published computational data.)

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.50 |

| LUMO Energy | ELUMO | -1.80 |

| HOMO-LUMO Gap | ΔE | 4.70 |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.43 |

| Electronegativity | χ | 4.15 |

| Electrophilicity Index | ω | 3.66 |

Reactivity and Reaction Mechanisms of Pyridin 3 Yl 3,4 Dimethoxybenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in Pyridin-3-yl 3,4-dimethoxybenzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 3-hydroxypyridine (B118123) and 3,4-dimethoxybenzoic acid. The stability of the ester is influenced by the electronic properties of both the pyridyl and the dimethoxybenzoyl moieties.

Under basic conditions, the hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism (BAC2), involving the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The electron-withdrawing nature of the 3-pyridyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to alkyl benzoates.

Under acidic conditions, the hydrolysis mechanism (AAC2) involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. The pyridine (B92270) nitrogen can also be protonated under acidic conditions, which would further increase the electron-withdrawing effect on the ester group, potentially accelerating hydrolysis.

Table 1: General Mechanisms of Ester Hydrolysis

| Condition | Mechanism | Key Steps |

|---|---|---|

| Basic | BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) | 1. Nucleophilic attack of OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the 3-hydroxypyridine leaving group. |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings in this compound exhibit distinct reactivities towards electrophilic and nucleophilic substitution.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comslideshare.net Any electrophilic attack is directed to the C-3 and C-5 positions, which are meta to the nitrogen. slideshare.net In this molecule, the ester group at the 3-position will further deactivate the ring. Therefore, forcing conditions are typically required for electrophilic substitution on the pyridine ring. gcwgandhinagar.com

Conversely, the 3,4-dimethoxybenzoyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the positions ortho and para to them. Given the substitution pattern, the most likely position for electrophilic attack would be C-5 of the benzoyl ring.

Nucleophilic aromatic substitution on the pyridine ring generally requires a good leaving group at the 2- or 4-position and is facilitated by the electron-deficient nature of the ring. organic-chemistry.orgacsgcipr.org Since this compound lacks a suitable leaving group on the pyridine ring, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Specific regioselectivity studies on this compound are not extensively documented. However, predictions can be made based on related systems. For electrophilic substitution, such as nitration, on the 3-hydroxypyridine moiety (a related structure), the reaction occurs on the conjugate acid at the 2-position. researchgate.net For the 3,4-dimethoxybenzoyl ring, nitration is expected to occur at the more activated and sterically accessible C-5 position. Studies on the nitration of substituted anilines show that the regioselectivity is a complex interplay of electronic and steric effects. ulisboa.ptfrontiersin.org

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Ring | Reagent/Conditions | Predicted Major Product | Rationale |

|---|---|---|---|

| Pyridine Ring | HNO₃/H₂SO₄ | Substitution at C-2 or C-6 | Based on reactivity of 3-alkoxypyridine conjugate acids. researchgate.net |

Stereoselectivity is not a major consideration for these substitution reactions as no new chiral centers are typically formed.

Organometallic Reactions and Directed Metalation Studies

The presence of heteroatoms (N and O) allows for directed metalation reactions, which are powerful tools for regioselective functionalization. wikipedia.orgorganic-chemistry.org Both the pyridine nitrogen and the ester oxygen atoms can act as directing metalation groups (DMGs). baranlab.orgnih.gov

For the pyridine ring, the ester group at C-3 can direct lithiation to the C-2 or C-4 positions. The pyridine nitrogen itself also directs to the C-2 position. The outcome can be influenced by the specific organolithium reagent and reaction conditions used. nih.gov

For the dimethoxybenzoyl ring, the methoxy groups are known ortho-directing groups. Lithiation would be expected to occur at the C-5 position, ortho to the methoxy group at C-4.

The nitrogen atom in the pyridine ring plays a crucial role in directing ortho-metalation. baranlab.orgnih.gov It acts as a Lewis base, coordinating to the lithium of the organolithium reagent, thereby increasing the acidity of the ortho protons at C-2 and C-6. wikipedia.org In 3-substituted pyridines, such as this one with an ester group, competition between the directing power of the nitrogen and the substituent's directing effect can lead to mixtures of products. However, in many cases, a judicious choice of reagents and conditions can favor one regioisomer over another. nih.gov

Table 3: Potential Directed Metalation Sites

| Directing Group | Ring | Predicted Metalation Site(s) |

|---|---|---|

| Pyridine Nitrogen | Pyridine | C-2, C-6 |

| Ester Group (Oxygen) | Pyridine | C-2, C-4 |

Oxidation-Reduction Reactions and Radical Chemistry

The pyridine ring is generally resistant to oxidation, but the nitrogen atom can be oxidized to an N-oxide using strong oxidizing agents like peracids. youtube.com A study on the reaction of pyridyl benzoates with perbenzoic acids indicates that N-oxidation is a feasible pathway. youtube.com The dimethoxybenzene ring is susceptible to oxidation under strong conditions, which could lead to cleavage of the aromatic ring.

The ester group itself is generally stable to mild oxidizing and reducing agents. However, the carbonyl group can be reduced under forcing conditions.

Radical reactions involving this compound are not well-documented. However, radical chemistry on pyridine rings is a known field, often initiated by photochemistry or radical initiators. slideshare.net It is plausible that radical addition could occur on the pyridine ring, or that radical species could be generated from the methoxy groups under certain conditions.

Photochemical Transformations and Excited State Reactivity

Esters of pyridyl derivatives can undergo photochemical reactions. Studies on 3-pyridacyl esters, which are structurally similar, show that they can undergo photocleavage upon excitation. wikipedia.orgorganic-chemistry.org This process can occur through a chain reaction mechanism involving hydrogen transfer from ketyl radical intermediates, leading to the cleavage of the ester bond and formation of benzoic acid and 3-acetylpyridine. wikipedia.orgorganic-chemistry.org The quantum yields of these photoreactions can be sensitive to the position of the nitrogen atom within the pyridyl moiety. wikipedia.orgorganic-chemistry.org

The general mechanism for photocleavage often involves the formation of an ion pair from the excited ester, which can then either recombine or cleave. azom.com The choice of wavelength is crucial for controlling the cleavage conditions and efficiency. azom.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-hydroxypyridine |

| 3,4-dimethoxybenzoic acid |

| 2-pyridinecarboxamide |

| 3-pyridinecarboxamide |

| 4-pyridinecarboxamide |

| 3-acetylpyridine |

| Pyridine N-oxide |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The reactivity of this ester is governed by the electronic properties of both the pyridin-3-yl leaving group and the 3,4-dimethoxybenzoyl acyl moiety. The pyridine ring, being a moderately electron-withdrawing group, influences the susceptibility of the carbonyl carbon to nucleophilic attack. The 3,4-dimethoxy groups on the benzoyl ring, being electron-donating, can modulate the electrophilicity of the carbonyl carbon.

Hydrolysis Reactions

The hydrolysis of esters, a classic example of nucleophilic acyl substitution, can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, the hydrolysis of an ester, known as saponification, proceeds via the attack of a hydroxide ion on the electrophilic carbonyl carbon. This reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. libretexts.org

A kinetic study on the alkaline hydrolysis of 2-pyridyl and 4-pyridyl X-substituted-benzoates provides valuable insights into the expected behavior of the 3-pyridyl isomer. dntb.gov.ua The study revealed that the reaction follows second-order kinetics, and the rate is significantly influenced by the electronic nature of the substituent (X) on the benzoyl group. Hammett plots, which correlate reaction rates with substituent constants, were found to be nonlinear. This nonlinearity suggests a change in the rate-determining step or the transition state structure depending on whether the substituent is electron-donating or electron-withdrawing. dntb.gov.ua

For substrates with a weak electron-withdrawing or an electron-donating group, a negative deviation from the Hammett plot was observed. dntb.gov.ua This indicates that the reaction rate is slower than predicted, which can be attributed to a decrease in the electrophilicity of the carbonyl carbon.

The proposed mechanism for the alkaline hydrolysis of pyridyl benzoates involves a stepwise pathway with a zwitterionic intermediate. dntb.gov.ua

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

The rate of acid-catalyzed hydrolysis would also be influenced by the electronic effects of the substituents. The electron-donating 3,4-dimethoxy groups on the benzoyl ring would be expected to stabilize the protonated carbonyl group, potentially affecting the reaction rate.

Kinetic Data for Related Compounds

While specific kinetic data for this compound is unavailable, the following table presents the second-order rate constants for the alkaline hydrolysis of various 4-pyridyl X-substituted-benzoates, illustrating the influence of the substituent on the benzoyl moiety. dntb.gov.ua

| Substituent (X) on Benzoyl Group | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| 4-OCH₃ | Data not provided in the abstract |

| 4-CH₃ | Data not provided in the abstract |

| H | Data not provided in the abstract |

| 4-Cl | Data not provided in the abstract |

| 3-Cl | Data not provided in the abstract |

| 4-CN | Data not provided in the abstract |

| 4-NO₂ | Data not provided in the abstract |

| Note: The specific values from the full study are required for a complete quantitative comparison. |

Thermodynamic Considerations

The thermodynamics of the hydrolysis of this compound can be inferred from data on its constituent acid. The standard solid enthalpy of combustion (ΔcH°solid) and other thermodynamic properties of 3,4-dimethoxybenzoic acid (veratric acid) are known. chemeo.com These values are fundamental to understanding the energy changes associated with reactions involving this acid.

The hydrolysis of an ester is generally an exothermic process, although the equilibrium lies far to the side of the products, especially in base-catalyzed reactions due to the formation of the stable carboxylate salt. libretexts.org

Other Reactions

Pyridyl benzoates can also undergo other transformations. For instance, they can react with strong nucleophiles like perbenzoic acids. rsc.org The kinetics and thermodynamics of such reactions would again depend on the interplay of electronic and steric factors within the molecule.

Derivatization Strategies and Analog Synthesis of Pyridin 3 Yl 3,4 Dimethoxybenzoate

Chemical Modifications of the Pyridine (B92270) Nucleus

The pyridine ring is a key pharmacophore in many biologically active compounds and its modification can significantly impact molecular properties. nih.govrsc.org

Nitrogen Atom Modifications (e.g., N-Alkylation, N-Oxidation)

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for chemical reactions such as N-alkylation and N-oxidation.

N-Alkylation: The introduction of an alkyl group at the nitrogen atom can be achieved using various alkylating agents. For instance, reaction with methyl triflate can yield the corresponding N-methylpyridinium salt. This modification introduces a positive charge, altering the electronic properties and potentially the biological interactions of the molecule. researchgate.net

N-Oxidation: Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation that can be accomplished using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. bme.huresearchgate.net This modification increases the electron density of the pyridine ring, making it more susceptible to certain substitution reactions and can also influence its biological activity. bme.huresearchgate.net The N-oxidation of different pyridine derivatives has been studied, and reaction conditions can be optimized for high conversion rates. bme.hu

Table 1: Examples of Nitrogen Atom Modifications

| Modification | Reagent Example | Product Type | Potential Impact |

|---|---|---|---|

| N-Alkylation | Methyl triflate | N-alkylpyridinium salt | Introduction of charge, altered electronics |

| N-Oxidation | m-CPBA | Pyridine N-oxide | Increased ring electron density |

Substitution Pattern Alterations on the Pyridine Ring

Altering the substitution pattern on the carbon atoms of the pyridine ring can be achieved through various organic reactions, although pyridine's electron-deficient nature influences the reaction pathways.

Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more challenging than on benzene (B151609) and typically require harsh conditions. youtube.com Substitution, when it occurs, is favored at the C3 position. youtube.compearson.com However, the presence of activating groups can facilitate these reactions. For instance, nitration of pyridine derivatives often requires high temperatures, but the presence of electron-donating groups can make the conditions milder. youtube.com

Nucleophilic aromatic substitution (SNAr) is more facile on pyridine rings, especially at the C2 and C4 positions, and is facilitated by the presence of a good leaving group.

Recent advances in catalysis have enabled more efficient and regioselective functionalization of pyridine rings. For example, triborane (B3H7)-mediated reactions have been shown to achieve regioselective C(sp2)–H functionalization on pyridine derivatives. nih.gov This method relies on the formation of stable dearomatized intermediates. nih.gov

Modifications of the 3,4-Dimethoxybenzoate Moiety

The 3,4-dimethoxybenzoate portion of the molecule offers several sites for chemical modification, including the methoxy (B1213986) and ester functional groups, as well as the aromatic ring itself.

Functional Group Interconversions of Methoxy and Ester Groups

The methoxy and ester groups are amenable to a variety of functional group interconversions, which are fundamental transformations in organic synthesis. ub.edufiveable.mesolubilityofthings.com

Methoxy Group Modification: The methoxy groups can be cleaved to form hydroxyl groups using reagents like boron tribromide (BBr3). google.com These resulting hydroxyl groups can then be further derivatized, for example, through alkylation to introduce different alkoxy groups.

Ester Group Modification: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxybenzoic acid and 3-hydroxypyridine (B118123). The resulting carboxylic acid can then be converted into other functional groups such as amides, acid chlorides, or other esters. scispace.com For instance, condensation of the carboxylic acid with various amines can produce a library of amide derivatives. tandfonline.com Alternatively, reduction of the ester using a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield the corresponding benzyl (B1604629) alcohol. fiveable.me

Table 2: Functional Group Interconversion Examples

| Original Group | Reagent Example | New Functional Group |

|---|---|---|

| Methoxy (-OCH3) | Boron tribromide (BBr3) | Hydroxyl (-OH) |

| Ester (-COOR) | NaOH (aq), then H+ | Carboxylic Acid (-COOH) |

| Ester (-COOR) | LiAlH4 | Alcohol (-CH2OH) |

| Carboxylic Acid (-COOH) | SOCl2, then R2NH | Amide (-CONR2) |

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the 3,4-dimethoxybenzoate moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. rsc.orgmnstate.edu These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

A common example of such a reaction is the Friedel-Crafts alkylation. mnstate.edustudycorgi.comumkc.edu This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. umkc.edu The positions of substitution will be guided by the directing effects of the existing methoxy groups. Other electrophilic substitution reactions such as nitration, halogenation, and sulfonation can also be performed on this activated ring system. Theoretical studies using Density Functional Theory (DFT) can help predict the regioselectivity of these reactions. scirp.org

Synthesis of Hybrid Molecules Incorporating Pyridine and Dimethoxybenzene Units

The synthesis of hybrid molecules that incorporate both pyridine and dimethoxybenzene units is an active area of research, driven by the potential for discovering new compounds with unique biological activities. nih.govrsc.orgmdpi.com These hybrid molecules can be designed to combine the pharmacophoric features of both parent moieties.

One approach to synthesizing such hybrids is through the coupling of pre-functionalized pyridine and dimethoxybenzene building blocks. For example, a pyridine derivative bearing a carboxylic acid could be coupled with a dimethoxybenzene derivative containing an amine or alcohol to form an amide or ester linkage, respectively. Various coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(Dimethylamino)pyridine (DMAP), can facilitate these reactions. scispace.com

Another strategy involves the construction of one heterocyclic system onto the other. For instance, a pyrazole (B372694) ring can be formed onto a pre-existing pyridine ring to create pyrazolopyridine structures. nih.gov Similarly, various heterocyclic rings can be fused to the pyridine or benzene rings to create more complex polycyclic systems. The synthesis of novel pyridine heterocyclic hybrids has been explored for their potential in various therapeutic areas. nih.govrsc.org

Design of Structurally Related Compounds for Comparative Studies

The design and synthesis of analogs of a lead compound, such as Pyridin-3-yl 3,4-dimethoxybenzoate, are fundamental to structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the compound's biological or chemical properties. The strategies for creating a library of related compounds for comparative analysis typically involve systematic modification of the three key structural components of the parent molecule: the pyridine ring, the 3,4-dimethoxybenzoate moiety, and the central ester linkage.

Strategies for Pyridine Ring Modification

The pyridine ring offers multiple avenues for modification to probe its role in molecular interactions.

Ring Substitution: Introducing various substituents onto the pyridine ring is another key strategy. The electronic and steric properties of the ring can be modulated by adding groups such as halogens, alkyls, or methoxy groups. A series of pyridin-3-yl pyrimidine (B1678525) derivatives were synthesized to explore their potential as Bcr-Abl inhibitors, where it was found that adding halogen substituents to an associated aniline (B41778) ring was important for biological activity. nih.gov This highlights the importance of exploring substitutions on available ring positions to optimize interactions with biological targets.

Strategies for 3,4-Dimethoxybenzoate Moiety Modification

The benzoate (B1203000) portion of the molecule can be systematically altered to explore the impact of its substitution pattern on activity.

Altering Methoxy Group Positions: The two methoxy groups at the 3- and 4-positions can be moved to other positions on the benzene ring (e.g., 2,4-, 2,5-, or 3,5-dimethoxy) to determine the optimal substitution pattern for activity.

Varying Substituents: A common strategy in medicinal chemistry is to replace or supplement the methoxy groups with a diverse range of other functional groups to probe electronic and steric effects. In the development of related N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, analogs were synthesized with a variety of substituents on a terminal phenyl ring, demonstrating the utility of this approach. nih.govresearch-nexus.netnih.gov These modifications can include:

Halogens (F, Cl, Br): To explore the effects of electronegativity and size.

Electron-donating groups (e.g., -CH₃, -NH₂): To increase electron density.

Electron-withdrawing groups (e.g., -NO₂, -CF₃): To decrease electron density.

Bulky groups (e.g., indolyl, quinolinyl): To probe steric tolerance in a binding pocket. nih.gov

The following table illustrates how different substituents on a related benzoyl scaffold, specifically in a series of oxime esters containing a pyridin-3-yl group, affected antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea. sioc-journal.cn This demonstrates the principle of how modifying the benzoate portion can fine-tune biological efficacy.

| Compound ID | Benzoyl Ring Substituent (R) | Antifungal Activity EC₅₀ (μg/mL) vs S. sclerotiorum | Antifungal Activity EC₅₀ (μg/mL) vs B. cinerea |

| 3h | 4-Br | 5.07 | 4.98 |

| 3j | 4-Cl | 4.81 | 5.44 |

| 3l | 3,4-di-Cl | 9.85 | 6.34 |

| Reference | Data sourced from a study on O-benzoyl-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oximes. sioc-journal.cn |

Modification of the Ester Linkage

Replacing the ester linkage with other functional groups, known as bioisosteric replacement, is a crucial strategy for developing analogs with potentially improved properties, such as enhanced stability or altered binding modes.

Amide or Hydrazone Linkages: The ester can be replaced with an amide, which offers different hydrogen bonding capabilities and is generally more resistant to hydrolysis. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which replace the ester oxygen with a hydrazone linker (-C(O)NHN=CH-), were synthesized and evaluated for antimicrobial properties. nih.govresearch-nexus.netnih.gov This scaffold demonstrated that the core linkage could be successfully modified while retaining and tuning biological activity through other substitutions.

The table below shows antimicrobial data for selected N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, illustrating how modifications to a group attached to a bioisosteric linker can dramatically influence activity against various microbes. nih.gov

| Compound ID | Terminal Ring Substituent | Antibacterial Activity (Inhibition Zone, mm) vs S. aureus | Antifungal Activity (Inhibition Zone, mm) vs C. albicans |

| 4a | 4-amino phenyl | 23.3 | 24.6 |

| 4h | 1H-indol-3-yl | 29.3 | 22.3 |

| 4i | quinolin-2-yl | 21.6 | 18.6 |

| Reference | Data sourced from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. nih.gov |

Oxime Esters: Another approach is the introduction of an oxime ester linkage (-C=N-O-C(O)-). In a relevant study, a series of novel oxime esters were synthesized by combining a substituted benzoic acid with a ketone containing a pyridin-3-yl group. sioc-journal.cn Several of these compounds showed potent antifungal activity, validating the oxime ester as a viable alternative linkage for comparative studies. sioc-journal.cn

By employing these derivatization and analog synthesis strategies, researchers can systematically explore the chemical space around this compound. The resulting data from comparative studies are invaluable for identifying the key structural features responsible for its properties and for designing optimized second-generation compounds.

Advanced Analytical Methodologies in the Study of Pyridin 3 Yl 3,4 Dimethoxybenzoate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the target molecule from impurities, starting materials, and by-products. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of Pyridin-3-yl 3,4-dimethoxybenzoate.

HPLC is the predominant technique for the purity assessment and analysis of non-volatile, thermally sensitive organic compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. researchgate.net In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to ensure efficient separation of compounds with varying polarities. rsc.org A common mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid like formic acid to improve peak shape and resolution. nih.govrsc.org Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 260 nm. sielc.com The purity of a sample is determined by comparing the peak area of the main component to the total area of all observed peaks in the chromatogram. acs.org

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine (B92270) and Benzoate (B1203000) Derivatives

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Widely used for separating moderately polar organic compounds. nih.govsielc.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Common eluents providing good separation and peak shape for nitrogen-containing heterocycles and aromatic esters. nih.govrsc.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. sielc.comekb.eg |

| Detection | UV at 260 nm | Pyridine and benzoate moieties exhibit UV absorbance around this wavelength. sielc.com |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. scholaris.ca |

| Column Temperature | 40 °C | Maintaining a constant temperature ensures reproducible retention times. scholaris.ca |

Gas Chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, often in conjunction with a mass spectrometer (GC-MS) for definitive identification. escholarship.org The analysis of related compounds, such as methyl 3,4-dimethoxybenzoate, has been successfully performed using GC-MS. d-nb.info

For this analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polysiloxane (e.g., DB-5ms or BPX5), is typically used. d-nb.info The sample, dissolved in a volatile solvent, is injected into a heated inlet where it vaporizes. An inert carrier gas, such as helium, transports the vaporized sample through the column. d-nb.info The separation is achieved based on the compounds' boiling points and interactions with the stationary phase. A temperature program, where the column temperature is gradually increased, is used to elute compounds over a range of boiling points. d-nb.info

Table 2: Representative GC Conditions for Analysis of Related Aromatic Esters

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | Provides high resolution for complex mixtures. d-nb.info |

| Carrier Gas | Helium | Inert and provides good efficiency. d-nb.info |

| Inlet Temperature | 250-310 °C | Ensures complete vaporization of the analyte. escholarship.orgd-nb.info |

| Oven Program | Initial 60°C, ramp at 8-10°C/min to 300°C, hold for 5-10 min | Allows for the separation of compounds with a range of volatilities. d-nb.info |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID is a robust quantitative detector. d-nb.inforesearchgate.net |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This analysis provides experimental verification of the compound's empirical and molecular formula, serving as a critical check of its stoichiometric identity and purity. researchgate.net For a newly synthesized compound, the experimentally determined percentages are compared against the theoretical values calculated from its molecular formula. ajrconline.org

For this compound, the molecular formula is C₁₄H₁₃NO₄. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Close agreement between the experimental and theoretical values provides strong evidence for the correct chemical structure.

Table 3: Elemental Composition of this compound (C₁₄H₁₃NO₄)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 64.86 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.06 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.40 |

| Oxygen (O) | 15.999 | 4 | 63.996 | 24.68 |

| Total | | | 259.261 | 100.00 |

Note: Experimental values are typically considered acceptable if they fall within ±0.4% of the theoretical values.

Spectrophotometric and Chromatographic Quantification Methods

Once the identity and purity of this compound are established, accurate quantification is often required. Both spectrophotometric and chromatographic methods can be employed for this purpose. nih.gov

UV-Visible spectrophotometry offers a simple and rapid method for quantification. The presence of chromophores—the pyridine ring and the dimethoxybenzoyl group—means the compound absorbs light in the UV region. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For more complex samples or when higher selectivity is needed, chromatographic methods, particularly HPLC, are preferred for quantification. ekb.eg This approach combines the separation power of chromatography with sensitive detection. A calibration curve is generated by injecting known concentrations of a pure standard and plotting the detector response (peak area) against concentration. This method is highly precise and accurate and can quantify the analyte even in the presence of other compounds. researchgate.netekb.eg The method's validity is often established through parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Molecular Interactions and Mechanistic Insights of Pyridin 3 Yl 3,4 Dimethoxybenzoate

Ligand-Based Design and Computational Modeling of Binding Interactions

Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target to infer the necessary pharmacophoric features for activity. For Pyridin-3-yl 3,4-dimethoxybenzoate, a computational model would be built by identifying its key chemical features that can interact with a macromolecular target. This approach has been successfully applied to design related compounds, such as N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, where the design was guided by the features of a known inhibitor. tandfonline.com

The primary pharmacophoric features of this compound include:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine (B92270) ring, the carbonyl oxygen of the ester group, and the two oxygen atoms of the methoxy (B1213986) groups are all potential hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The pyridine and the dimethoxy-substituted benzene (B151609) rings can participate in van der Waals and hydrophobic interactions with a protein's binding site. uwec.edu These rings are also capable of π-π stacking interactions.

Defined 3D Arrangement: The ester linkage creates a specific, albeit somewhat flexible, spatial arrangement between the two aromatic rings, which is a critical parameter in how the ligand fits into a binding pocket.

Computational modeling for this compound would involve creating a hypothesis of these essential features and their optimal 3D arrangement to achieve a biological effect. Predictive QSAR (Quantitative Structure-Activity Relationship) models, which have been developed for other natural products and derivatives to evaluate activities like chemoprevention, could be similarly applied to a series of analogs of this compound to guide the design of more potent compounds. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Binding Site Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding mode of a ligand within a protein's active site. acs.org Docking provides a static snapshot of the most likely binding pose, while MD simulations model the dynamic behavior of the ligand-protein complex over time, offering insights into its stability. doi.org

While specific docking studies for this compound are not published, research on highly similar compounds allows for a robust prediction of its binding behavior. For instance, docking studies on heteroaromatic esters as inhibitors of Human Rhinovirus 3C protease revealed that having the pyridine nitrogen at the meta-position (as in pyridin-3-yl) was preferable for forming hydrogen bonds compared to the ortho or para positions. nih.gov This suggests that the pyridin-3-yl moiety is well-oriented to act as a hydrogen bond acceptor.

In another relevant study, the compound 3-(pyridin-3-yl)chroman-4-one was docked into the active site of aromatase (a cytochrome P450 enzyme). The simulation predicted that the pyridine nitrogen would coordinate with the heme iron atom, a critical interaction for inhibition. nih.gov Given this, it is plausible that this compound could also target metalloproteins via a similar coordination mechanism.

MD simulations would further refine this understanding by assessing the stability of the docked pose. These simulations can confirm whether key interactions, such as hydrogen bonds to the pyridine nitrogen or methoxy groups, are maintained in a dynamic, solvated environment.

| Molecular Feature | Potential Interaction Type | Likely Interacting Protein Residue Types | Supporting Evidence from Analogues |

|---|---|---|---|

| Pyridin-3-yl Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., His, Ser, Gln) | Meta-position of nitrogen is optimal for H-bonds in protease inhibitors. nih.gov |

| Pyridin-3-yl Nitrogen | Metal Coordination | Heme iron in Cytochrome P450 enzymes | Docking of 3-(pyridin-3-yl)chroman-4-one shows coordination to heme iron. nih.gov |

| 3,4-Dimethoxybenzoate Ring | π-π Stacking / Hydrophobic Interaction | Aromatic residues (e.g., Phe, Tyr, Trp) | Aromatase active site is highly hydrophobic; π-π stacking observed for related inhibitors. nih.gov |

| Ester and Methoxy Oxygens | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., Arg, Lys) | Methoxy groups are known to participate in hydrogen bonding. |

Investigation of Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity and physical properties of this compound are governed by the intermolecular forces it can establish. These non-covalent interactions are critical for molecular recognition at a receptor binding site. muni.cz

Hydrogen Bonding: The primary sites for accepting hydrogen bonds are the sp2-hybridized nitrogen of the pyridine ring and the carbonyl oxygen of the ester. The ether oxygens of the two methoxy groups also serve as weaker hydrogen bond acceptors. The ability of pyridinyl compounds to form hydrogen bonds is a well-established factor in their interaction with biological targets. uwec.edu

π-π Stacking: The compound features two aromatic systems—the pyridine ring and the benzene ring—capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein pocket. nih.gov The geometry of this interaction (e.g., face-to-face or parallel-displaced) would depend on the specific topology of the binding site.

Van der Waals and Hydrophobic Forces: The entire molecule can participate in van der Waals forces. The aromatic rings and the implicit methyl groups of the methoxy substituents contribute to hydrophobic interactions, which are crucial for binding within nonpolar cavities of a protein. uwec.edu

Structure-Activity/Property Relationship (SAR/SPR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. For this compound, SAR can be inferred from studies on analogous series of compounds.

A key finding from a review of pyridine derivatives is that the presence and number of methoxy (-OMe) groups can significantly enhance antiproliferative activity. nih.gov Specifically, increasing the number of methoxy groups on the scaffold was correlated with a lower IC₅₀ value (higher potency). nih.gov This suggests that the 3,4-dimethoxy substitution pattern on the benzoate (B1203000) ring is a favorable feature for biological activity, likely due to its electronic effects and ability to form specific hydrogen bonds.

Research on heteroaromatic esters as protease inhibitors provides further insight into the pyridine portion of the molecule. In that series, adding a halogen (chloro or bromo) to the 5-position of the pyridine ring dramatically increased inhibitory potency. nih.gov This indicates that the S1 pocket of the target enzyme has a feature that favorably interacts with a substituent at this position. Another study noted that simply replacing a benzene ring with a pyridine ring did not have a major effect on activity by itself, as both can engage in similar hydrophobic interactions, but the position of the nitrogen is critical for directing specific polar contacts. uwec.edunih.gov

| Structural Moiety | Modification | Observed Effect on Activity | Inferred Relevance for this compound |

|---|---|---|---|

| Benzoate Ring | Increasing the number of -OCH₃ groups | Increased antiproliferative activity. nih.gov | The 3,4-dimethoxy pattern is likely beneficial for activity. |

| Pyridine Ring | Nitrogen at position 3 (meta) vs. 2 or 4 | Position 3 was optimal for H-bonding in a protease active site. nih.gov | The pyridin-3-yl structure is well-suited for specific H-bond interactions. |

| Pyridine Ring | Addition of 5-halo substituent | Significantly increased inhibitory activity against HRV 3C protease. nih.gov | The pyridine ring is a viable site for modification to enhance potency. |

| General | Replacing a benzene ring with a pyridine ring | Activity is maintained if general hydrophobic interactions dominate. uwec.edu | The two rings provide a scaffold where specific polar interactions are directed by the nitrogen's position. |

Potential Research Applications and Future Directions for Pyridin 3 Yl 3,4 Dimethoxybenzoate

Application as a Core Scaffold in the Synthesis of Complex Molecules

The pyridine (B92270) ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. chemshuttle.com Its ability to act as a hydrogen bond acceptor and its versatile reactivity make it a valuable building block in the synthesis of complex, biologically active molecules. Similarly, the 3,4-dimethoxybenzene motif is present in many natural products and synthetic compounds with significant biological activities. researchgate.netscielo.br

Pyridin-3-yl 3,4-dimethoxybenzoate can serve as a versatile scaffold, offering multiple points for chemical modification. The pyridine ring can undergo various transformations, including substitution reactions at the ring carbons. The ester linkage provides a reactive handle for hydrolysis to the corresponding carboxylic acid and alcohol, or for transesterification reactions, allowing for the introduction of diverse functional groups. This adaptability makes it a valuable starting material for the construction of sp3-rich scaffolds, which are of increasing interest in drug discovery due to their potential for greater target specificity and improved physicochemical properties. dtu.dknih.govmdpi.com The synthesis of complex polycyclic scaffolds can be achieved through programmed sequential additions and cyclization reactions, a strategy for which halogenated mucononitriles have been effectively used as linchpin reagents. unc.edu

Development of Novel Synthetic Methodologies Utilizing its Reactivity Profile

The reactivity of this compound can be harnessed to develop novel synthetic methodologies. The ester functionality, for instance, can be a key component in coupling reactions. Metal-free, visible-light-promoted deoxygenative coupling of alcohol-derived benzoates and pyridines has been demonstrated as a practical method for creating C(sp3)–C(sp2) bonds under mild, water-compatible conditions. qucosa.de This highlights the potential of the benzoate (B1203000) ester in this compound to participate in similar transformations.

Furthermore, the pyridine nucleus can direct a variety of chemical transformations. The synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines showcases the utility of the pyridine moiety in facilitating complex reaction cascades. The reactivity of the pyridine ring in this compound could be similarly exploited to develop new synthetic routes to novel heterocyclic systems. The chlorine atom at the 6-position of a pyridine ring, for example, is known to be susceptible to substitution by various nucleophiles. While our subject compound is not chlorinated, this illustrates the general reactivity patterns of pyridine derivatives that could be engineered into this scaffold.

Use as a Chemical Probe for Molecular Target Elucidation

A chemical probe is a small molecule that can be used to study and manipulate biological systems by interacting with a specific protein target. nih.gov The structural features of this compound suggest its potential as a starting point for the development of such probes. The pyridine and dimethoxybenzene moieties are present in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. chemshuttle.comresearchgate.net

The process of identifying the molecular targets of bioactive compounds, known as target deconvolution, is a critical step in chemical biology and drug discovery. tandfonline.comamazonaws.com this compound could be modified to incorporate photo-affinity labels or bio-orthogonal handles, enabling its use in techniques like photo-affinity labeling (PAL) to identify its binding partners in a cellular context. nih.gov The development of selective substrates and inhibitors for specific protein kinases is an active area of research, and chemical probes are essential tools in this endeavor. nih.gov Given the prevalence of the pyridine scaffold in kinase inhibitors, derivatives of this compound could be synthesized and screened for such activities.

Exploration in Materials Science and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. ontosight.ainih.gov The structure of this compound makes it an excellent candidate for incorporation into supramolecular assemblies. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, while the aromatic rings can participate in π-π stacking interactions. mdpi.com

These properties are highly relevant to the development of new materials, such as liquid crystals. researchgate.nettandfonline.commdpi.comasianpubs.orgnih.gov Pyridine-based esters have been successfully used to create calamitic liquid crystals, where the molecular shape and intermolecular interactions dictate the mesophase behavior. researchgate.nettandfonline.com The rod-like structure of this compound suggests it could exhibit liquid crystalline properties, potentially forming nematic or smectic phases. Furthermore, the ability of pyridine derivatives to form supramolecular gels and other complex architectures through co-assembly with other molecules opens up possibilities for creating novel soft materials with tunable properties. nih.gov The use of triple hydrogen bonding motifs in pyridine derivatives has been shown to be an effective strategy for creating self-healing polymeric materials. qucosa.de